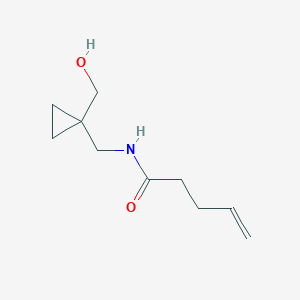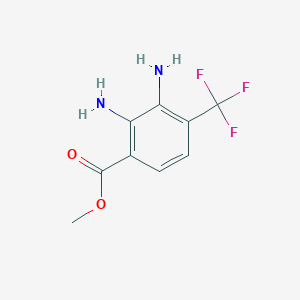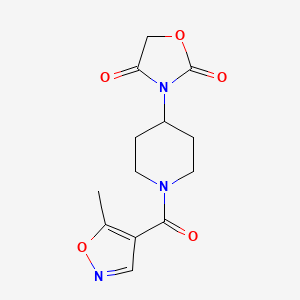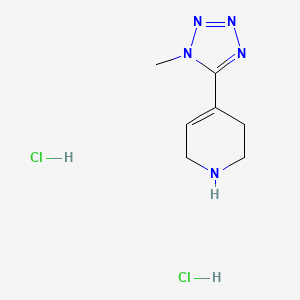
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide, also known as CPME, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPME is a cyclopropyl-containing analog of the natural product pent-4-enamide, which has been shown to exhibit antitumor activity. In
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is not fully understood, but it is believed to involve the modulation of ion channels and the induction of apoptosis in cancer cells. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to modulate the activity of TRPV1 and TRPA1 ion channels, which are involved in pain perception. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Another direction is to explore its potential as a drug delivery system, as it has been shown to have the ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide and its potential interactions with other compounds.
Synthesis Methods
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide involves the reaction of cyclopropylcarbinol with pent-4-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to have potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and pain management. In cancer treatment, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In neuroprotection, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been shown to protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases. In pain management, N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide has been found to exhibit analgesic effects by modulating the activity of certain ion channels.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-9(13)11-7-10(8-12)5-6-10/h2,12H,1,3-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMHYSDYUXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)pent-4-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)


![5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2638635.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)
![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)